molecular formula C15H21ClN4O3 B2861432 4-[(5-chloropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide CAS No. 2415584-48-2

4-[(5-chloropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide

Cat. No.: B2861432
CAS No.: 2415584-48-2
M. Wt: 340.81
InChI Key: ALOXVCIBFNMHJK-UHFFFAOYSA-N
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Description

4-[(5-chloropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyrimidine moiety, an oxolan-2-ylmethyl group, and a piperidine-1-carboxamide framework. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-chloropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chloropyrimidine Moiety: The chloropyrimidine ring can be synthesized through the reaction of a suitable pyrimidine precursor with a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced via nucleophilic substitution reactions, where an oxolan-2-ylmethyl halide reacts with a nucleophile.

    Formation of the Piperidine-1-carboxamide Framework:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(5-chloropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

4-[(5-chloropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets such as enzymes and receptors.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound’s effects on cellular processes and its potential as a tool for studying biological pathways are also areas of interest.

Mechanism of Action

The mechanism of action of 4-[(5-chloropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Bromopyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide: Similar structure with a bromine atom instead of chlorine.

    4-(5-Fluoropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide: Similar structure with a fluorine atom instead of chlorine.

    4-(5-Methylpyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 4-[(5-chloropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chloropyrimidine moiety, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(5-chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c16-11-8-17-14(18-9-11)23-12-3-5-20(6-4-12)15(21)19-10-13-2-1-7-22-13/h8-9,12-13H,1-7,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOXVCIBFNMHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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